molecular formula C19H19N3O4 B2659028 3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-06-6

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2659028
CAS No.: 921775-06-6
M. Wt: 353.378
InChI Key: VJIQPIFHCUNLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent, heated to 130°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of the benzodioxole and pyrido[3,2-d]pyrimidine structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-3-9-21-14-5-4-8-20-17(14)18(23)22(19(21)24)11-13-6-7-15-16(10-13)26-12-25-15/h4-8,10H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIQPIFHCUNLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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